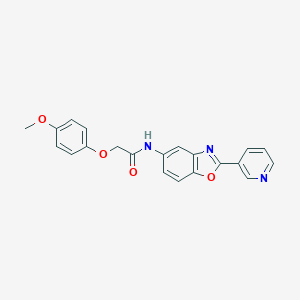![molecular formula C14H15NO3S B278623 2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B278623.png)
2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is commonly referred to as DMXAA, and it has been shown to have a number of interesting properties that make it useful for a variety of different research purposes.
Mécanisme D'action
The mechanism of action of DMXAA is not fully understood, but it is believed to involve the activation of the immune system. This compound has been shown to stimulate the production of cytokines and other immune system molecules, which can help to activate the body's natural defenses against cancer cells.
Biochemical and Physiological Effects:
DMXAA has a number of interesting biochemical and physiological effects that make it useful for scientific research. This compound has been shown to have potent anti-inflammatory activity, and it has also been studied for its potential to modulate the immune system. In addition, DMXAA has been shown to have antioxidant properties, which may make it useful for a variety of different research purposes.
Avantages Et Limitations Des Expériences En Laboratoire
DMXAA has a number of advantages and limitations for lab experiments. One of the main advantages of this compound is its potent anti-tumor activity, which makes it useful for studying cancer cells. However, DMXAA can be difficult to synthesize, and it may be expensive to obtain in large quantities. In addition, this compound has not yet been fully characterized, and more research is needed to fully understand its properties and potential applications.
Orientations Futures
There are many potential future directions for research on DMXAA. One possible area of research is the development of new cancer therapies based on this compound. Another potential area of research is the study of DMXAA's effects on the immune system, which could lead to new treatments for a variety of different diseases. Additionally, more research is needed to fully understand the biochemical and physiological effects of DMXAA, and to determine its potential applications in a variety of different research areas.
Méthodes De Synthèse
The synthesis of DMXAA is a complex process that involves several steps. The first step in this process is the reaction of 4,5-dimethyl-2-aminooxazole with thionyl chloride to form the corresponding sulfonyl chloride. This intermediate is then reacted with 4-methoxybenzyl alcohol in the presence of a base to form the final product, DMXAA.
Applications De Recherche Scientifique
DMXAA has been extensively studied for its potential applications in scientific research. One of the most promising areas of research for this compound is in the field of cancer therapy. DMXAA has been shown to have potent anti-tumor activity in a variety of different cancer cell lines, and it has been studied extensively as a potential treatment for a variety of different types of cancer.
Propriétés
Formule moléculaire |
C14H15NO3S |
|---|---|
Poids moléculaire |
277.34 g/mol |
Nom IUPAC |
2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C14H15NO3S/c1-9-10(2)18-14(15-9)19-8-13(16)11-4-6-12(17-3)7-5-11/h4-7H,8H2,1-3H3 |
Clé InChI |
OEMNCVYVSQSFIZ-UHFFFAOYSA-N |
SMILES |
CC1=C(OC(=N1)SCC(=O)C2=CC=C(C=C2)OC)C |
SMILES canonique |
CC1=C(OC(=N1)SCC(=O)C2=CC=C(C=C2)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B278543.png)

![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B278548.png)
![N-{4-[(3-chlorobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B278550.png)
![N-{4-[(2,4-dichlorobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B278552.png)
![N-{2-methoxy-4-[(4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B278554.png)
![N-[3-(butanoylamino)phenyl]pentanamide](/img/structure/B278555.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B278557.png)

![3,5-diethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278560.png)
![N-(2-methyl-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B278561.png)
![N-[4-(acetylamino)-2-methylphenyl]-2-furamide](/img/structure/B278562.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B278564.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B278566.png)